molecular formula C17H24N2O2 B2841840 Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate CAS No. 2197055-43-7

Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate

Cat. No. B2841840
CAS RN: 2197055-43-7
M. Wt: 288.391
InChI Key: PJIWYCJOMBTJBX-UHFFFAOYSA-N
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Description

“Tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a quinoline, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and quinoline rings, followed by the introduction of the tert-butyl group and the carboxylate group . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Quinoline derivatives can be synthesized through various methods, including the Friedländer Synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The quinoline is a fused ring structure, combining a benzene ring and a pyridine ring . The tert-butyl group would add steric bulk to the molecule .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various reactions, including ring-opening reactions, substitutions, and more . The quinoline ring can also participate in various reactions, including electrophilic substitution, nucleophilic substitution, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl groups are known to be bulky and can influence the physical and chemical properties of the compound .

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation of Quinoxalin-2(1H)-Ones

This study describes a protocol for preparing quinoxaline-3-carbonyl compounds, key structural motifs in bioactive natural products and synthetic drugs, from quinoxalin-2(1H)-ones. When tert-butyl carbazate was used as the coupling reagent, a decarboxylation product was obtained, demonstrating a practical approach to synthesizing these compounds under mild conditions (Xie et al., 2019).

Rigid P-Chiral Phosphine Ligands

This research involved synthesizing enantiomers of various phosphine ligands, including tert-butylmethylphosphino groups, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. The study demonstrated the practical utility of these catalysts in preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Researchers reported the synthesis of dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, indicating the versatility of such compounds in drug development (Huard et al., 2012).

Photochemistry of Quinoline Analogs of the Perimidinespirohexadienone Family

This study explored the synthesis and photochemistry of quinoline analogs in the perimidinespirohexadienone family. The research is significant in understanding the photochromic properties of these compounds (Moerdyk et al., 2009).

Transition-Metal-Free Synthesis of 3-(1-Pyrrolidinyl)Quinolines

In this study, a new methodology was developed for synthesizing quinoline rings from substrates bearing a pyrrolidinyl ring, a significant advancement in the field of organic synthesis (Bujok et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrrolidine derivatives are known to have various biological activities and are used in the treatment of various diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

Future Directions

Pyrrolidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.

properties

IUPAC Name

tert-butyl spiro[2,3-dihydroquinoline-4,2'-pyrrolidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-10-17(9-6-11-18-17)13-7-4-5-8-14(13)19/h4-5,7-8,18H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIWYCJOMBTJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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